Magnesium hypophosphite 6-hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Magnesium hypophosphite hydrate is a chemical compound used to produce polymeric matrices . It is composed of white square crystals that are water soluble . It reacts with hydrochloric acid and a hydroxyl group to form magnesium chloride and phosphoric acid, which then react with calcium stearate to form the desired polymer .

Synthesis Analysis

Magnesium hypophosphite hydrate is synthesized via neutralization reaction and double decomposition reactions . It reacts with hydrochloric acid and a hydroxyl group to form magnesium chloride and phosphoric acid .Molecular Structure Analysis

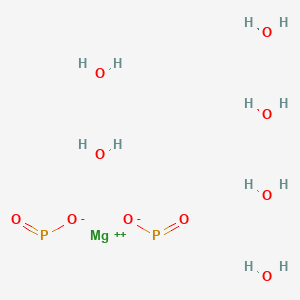

The molecular formula of Magnesium hypophosphite hydrate is MgH4P2O4·xH2O . The molecular weight is 154.28 g/mol . The structure of the compound can be represented as [O-]P=O. [O-]P=O. [Mg+2] .Chemical Reactions Analysis

Magnesium hypophosphite hydrate reacts with hydrochloric acid and a hydroxyl group to form magnesium chloride and phosphoric acid . These products then react with calcium stearate to form the desired polymer .Physical And Chemical Properties Analysis

Magnesium hypophosphite hydrate is composed of white square crystals that are water soluble . It is insoluble in alcohol or ether . The density of the compound is 1.59 g/cm^3 . The compound is stable in the presence of water vapor and metal hydroxides .Applications De Recherche Scientifique

Flame Retardancy in Polymers

Magnesium hypophosphite: is utilized as a flame retardant in polymers due to its high thermal stability and ability to promote char formation. When incorporated into materials like polybutylene terephthalate (PBT), it enhances fire resistance by undergoing thermal degradation that releases water and phosphorus-containing compounds, which help in forming a protective layer on the polymer’s surface .

Biomedical Applications

In the biomedical field, Magnesium hypophosphite derivatives are explored for their biocompatibility and biodegradability. They are promising candidates for bone graft substitutes and tissue engineering scaffolds. These compounds release magnesium and phosphate ions, which are beneficial for bone growth and regeneration .

Cementitious Materials

Magnesium hypophosphite: is investigated for its potential in creating magnesium silicate hydrate (M-S-H) cementitious materials. These materials are low-carbon and have applications in sustainable construction. The compound contributes to the strength and durability of the cementitious materials .

Thermal Degradation Analysis

The compound’s thermal degradation behavior is studied using techniques like TG–FTIR and TG–MS. Understanding its thermal degradation is crucial for developing new materials with improved thermal stability and for elucidating the flame-retardant mechanisms in various polymers .

Environmental Remediation

Magnesium hypophosphite: can be used to synthesize materials that are effective in removing pollutants from wastewater. Its derivatives have shown potential in adsorbing cationic dyes, thus playing a role in water purification processes .

Nanomedicine

Nanostructured Magnesium hypophosphite is being researched for its use in drug delivery systems. Its biodegradable nature allows for the controlled release of therapeutic agents, making it a valuable component in the design of nanomedicines .

Coatings and Surface Treatments

The compound is also applied in coatings and surface treatments to improve the mechanical and chemical properties of materials. It can be used to create protective layers that enhance the lifespan and performance of various industrial products .

Hydration Process Modifier

Magnesium hypophosphite: influences the hydration process of magnesium silicate hydrate cements. It acts as a plasticizer and promotes the formation of the binding phase, which is crucial for the material’s structural integrity .

Mécanisme D'action

Target of Action

Magnesium hypophosphite 6-hydrate is a chemical compound that is used to produce polymeric matrices . It primarily targets hydrochloric acid and a hydroxyl group to form magnesium chloride and phosphoric acid . These then react with calcium stearate to form the desired polymer .

Mode of Action

The compound’s mode of action involves a series of chemical reactions. It reacts with hydrochloric acid and a hydroxyl group to form magnesium chloride and phosphoric acid . These products then react with calcium stearate to form the desired polymer .

Biochemical Pathways

Magnesium plays a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . It is also involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, regulation of adenylate cyclase, muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release .

Pharmacokinetics

It is known that magnesium is the fourth most common cation in the body, and the second most common intracellular cation after potassium . In humans, less than 1% of total body magnesium is found in serum and red blood cells . It is distributed principally between bone (53%) and the intracellular compartments of muscle (27%) and soft tissues (19%) .

Result of Action

The result of the action of magnesium hypophosphite 6-hydrate is the formation of a desired polymer when it reacts with hydrochloric acid, a hydroxyl group, and calcium stearate . This polymer formation is a key aspect of its use in producing polymeric matrices .

Action Environment

The action of magnesium hypophosphite 6-hydrate is influenced by environmental factors. It has been shown to be stable in the presence of water vapor and metal hydroxides . It should be stored at a temperature between 10°c and 25°c . It is also important to note that it gradually loses its crystalline water when exposed to air .

Propriétés

InChI |

InChI=1S/Mg.2HO2P.6H2O/c;2*1-3-2;;;;;;/h;2*(H,1,2);6*1H2/q+2;;;;;;;;/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDZZKPVVDQKDC-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]P=O.[O-]P=O.[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12MgO10P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium hypophosphite 6-hydrate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.